molecular formula C19H19F2NO3 B2934917 3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide CAS No. 2034600-23-0

3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

Cat. No.: B2934917
CAS No.: 2034600-23-0
M. Wt: 347.362
InChI Key: WROZHJHNAIJPDU-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including fluorine atoms, hydroxyl groups, and amide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through a Friedel-Crafts alkylation followed by reduction processes to obtain the desired hydroxyl and methoxy groups. The difluoro benzamide moiety is then introduced through a series of reactions involving fluorination and amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The amide bond can be reduced to an amine.

  • Substitution: : The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reducing amides to amines.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzamide: : Similar structure but lacks the tetrahydronaphthalene moiety.

  • N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide: : Similar structure but without the fluorine atoms.

Properties

IUPAC Name

3,4-difluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3/c1-25-14-5-6-15-12(9-14)3-2-8-19(15,24)11-22-18(23)13-4-7-16(20)17(21)10-13/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROZHJHNAIJPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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